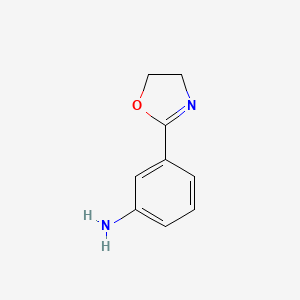

3-(4,5-Dihydrooxazol-2-yl)aniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPALKWGZDRORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4,5 Dihydrooxazol 2 Yl Aniline and Its Derivatives

Classical Cyclization Approaches to the Dihydrooxazole Ring

The formation of the 4,5-dihydrooxazole, or oxazoline (B21484), ring is a cornerstone of classical heterocyclic chemistry. These methods typically involve the condensation and subsequent cyclization of precursors bearing the necessary functional groups.

Dehydrative Cyclization of β-Amino Alcohols

One of the most fundamental methods for constructing the dihydrooxazole ring is the dehydrative cyclization of N-acyl-β-amino alcohols, which are themselves typically formed from the acylation of a β-amino alcohol with a carboxylic acid or its derivative. In the context of synthesizing 3-(4,5-dihydrooxazol-2-yl)aniline, this would involve the reaction of 3-aminobenzoic acid or a derivative with 2-aminoethanol to form an intermediate N-(2-hydroxyethyl)-3-aminobenzamide, which is then cyclized.

A common and effective reagent for this cyclodehydration is the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate). atlanchimpharma.commedium.comiisc.ac.in This reagent is known for its mild and selective dehydrating properties, making it suitable for substrates with sensitive functional groups. wikipedia.org The reaction proceeds through an intramolecular SN2 substitution mechanism, resulting in the formation of the dihydrooxazole ring with inversion of configuration at the chiral center if applicable. atlanchimpharma.com This method, known as the Wipf cyclodehydration protocol, provides a single-step approach for the synthesis of dihydrooxazoles from hydroxy amides. iisc.ac.in

Another classical approach involves the direct reaction of a nitrile with a β-amino alcohol. For the target molecule, this would entail the reaction of 3-aminobenzonitrile (B145674) with 2-aminoethanol. This reaction can be carried out under metal- and catalyst-free conditions, often by heating the reactants in a suitable solvent. A similar metal- and catalyst-free synthesis of 2-aryl-4,5-dihydrothiazoles from substituted benzonitriles and cysteine has been reported, highlighting the feasibility of this approach for analogous oxazoline syntheses.

Acyl Chloride-Mediated Cyclocondensation Reactions

The use of acyl chlorides as activated carboxylic acid derivatives provides a robust method for the formation of the intermediate N-(2-hydroxyethyl)amide, which can then be cyclized to the dihydrooxazole. In this approach, 3-aminobenzoyl chloride would be reacted with 2-aminoethanol.

The subsequent cyclization of the resulting N-(2-hydroxyethyl)-3-aminobenzamide can be promoted by various reagents. A common method involves treatment with thionyl chloride (SOCl₂), which converts the hydroxyl group into a chlorosulfite, a good leaving group, facilitating intramolecular cyclization. A similar procedure has been described for the synthesis of 2-(2-(benzyloxy)phenyl)-4-phenyl-4,5-dihydrooxazole, where the intermediate N-(2-hydroxy-1-phenylethyl)benzamide was first treated with thionyl chloride to form the corresponding chloro-amide, which then cyclized to the oxazoline upon treatment with a base. mdpi.com

| Method | Precursors | Reagents/Conditions | Key Features |

| Dehydrative Cyclization | N-(2-hydroxyethyl)-3-aminobenzamide | Burgess Reagent | Mild conditions, high selectivity. atlanchimpharma.commedium.comiisc.ac.in |

| Nitrile Cyclization | 3-Aminobenzonitrile, 2-Aminoethanol | Heat, catalyst-free | Atom-economical. |

| Acyl Chloride Cyclocondensation | 3-Aminobenzoyl chloride, 2-Aminoethanol | 1. Amidation, 2. Thionyl Chloride, Base | Utilizes activated carboxylic acid derivative. mdpi.com |

Advanced Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry has seen the rise of transition metal catalysis as a powerful tool for the efficient and selective formation of chemical bonds and heterocyclic systems. Palladium and copper catalysts, in particular, have been employed in the synthesis of dihydrooxazoles.

Palladium-Catalyzed Approaches in Dihydrooxazole Formation

Palladium catalysts have been utilized in innovative ways to construct the oxazoline ring. One such method is the arylative cyclization of N-allylacetamides with aryl halides. rsc.org This reaction, in the presence of a palladium catalyst and a base, leads to the formation of benzyl-substituted oxazolines. While this specific example does not directly produce a 2-aryl oxazoline, it demonstrates the capability of palladium to mediate both C-C bond formation and cyclization in a single operation.

Another palladium-catalyzed approach involves the intramolecular oxypalladation of alkynes. While complex, these methods can lead to the formation of oxazoline-containing structures through carefully designed domino reactions. rsc.org Furthermore, palladium-catalyzed reactions have been developed for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines from γ-(N-arylamino)alkenes and aryl bromides, showcasing the power of palladium in tandem C-N and C-C bond-forming reactions to build heterocycles. nih.gov

Copper-Mediated Cyclization Strategies

Copper catalysts are also effective in promoting the formation of nitrogen-containing heterocycles. Copper(I)-catalyzed cascade reactions have been developed for the synthesis of N-substituted 2-heterobenzimidazoles from o-haloarylcarbodiimides and nucleophiles. nih.gov This process involves an intermolecular addition followed by an intramolecular C-N coupling. While not a direct synthesis of a dihydrooxazole, the principles of copper-catalyzed C-N bond formation are applicable.

More directly, copper-catalyzed methods for the synthesis of N-sulfonyl-1,2,3-triazoles have been developed, demonstrating the ability of copper to control selectivity in cyclization reactions. elsevierpure.com The application of similar copper-catalyzed methodologies to the cyclization of N-(2-hydroxyethyl)benzamide derivatives represents a promising avenue for the synthesis of 2-aryloxazolines.

| Catalyst System | Reactants | Reaction Type | Key Features |

| Palladium/Phosphine (B1218219) Ligand | N-Allylacetamide, Aryl Halide | Arylative Cyclization | Forms substituted oxazolines in one pot. rsc.org |

| Copper(I) | o-Haloarylcarbodiimide, Nucleophile | Cascade Addition/Cyclization | Efficient C-N bond formation for heterocycle synthesis. nih.gov |

Lewis Acid-Promoted Synthetic Pathways

Lewis acids can play a crucial role in promoting cyclization reactions by activating functional groups. In the context of dihydrooxazole synthesis, a Lewis acid could be used to facilitate the cyclization of an N-(2-hydroxyethyl)amide.

For instance, the synthesis of isoxazolines, a related five-membered heterocycle, has been achieved through a one-pot reaction of 2-methyl-6-nitrobenzaldehyde (B11629) oxime and ethylene (B1197577) under the action of an oxidant, which can be considered to have Lewis acidic properties. google.com This suggests that Lewis acids could potentially mediate the formation of the dihydrooxazole ring from suitable precursors.

While specific examples of Lewis acid-promoted synthesis of this compound are not extensively documented, the general principle of Lewis acid catalysis in cyclization reactions remains a viable strategy to explore for this target molecule.

Zinc Chloride Catalyzed Reactions (e.g., from Isatoic Anhydride)

Zinc chloride (ZnCl₂) is a versatile and efficient Lewis acid catalyst in organic synthesis, facilitating a range of transformations, including cyclization and rearrangement reactions. nih.govresearchgate.net While a direct, documented synthesis of this compound from isatoic anhydride (B1165640) using a zinc chloride catalyst is not extensively reported in the reviewed literature, a plausible pathway can be proposed based on the known reactivity of these species.

The reaction would likely commence with the ring-opening of isatoic anhydride by an amino alcohol, such as 2-aminoethanol, in the presence of zinc chloride. The zinc chloride would activate the carbonyl group of the anhydride, making it more susceptible to nucleophilic attack by the amino group of the amino alcohol. This would be followed by a decarboxylation step to yield an intermediate amide. Subsequent intramolecular cyclization, also promoted by zinc chloride, would lead to the formation of the oxazoline ring.

Anhydrous zinc chloride has been effectively used as a catalyst in the one-pot synthesis of quinazolin-1-one derivatives, demonstrating its utility in facilitating cyclization reactions. researchgate.net Most of these reactions are completed within 4-9 hours, with product yields ranging from 68-90%. researchgate.net Furthermore, zinc chloride has been shown to catalyze the esterification of cellulose (B213188) with acetic anhydride under microwave irradiation, significantly increasing the yield and reducing reaction time. nih.gov These examples underscore the potential of zinc chloride as a catalyst for the synthesis of this compound.

| Catalyst | Reactants | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Anhydrous ZnCl₂ | 2-aminobenzothiazoles, 1,3-cyclohexanedione, aromatic aldehydes | 2,3,4,12-tetrahydro-benzo- bohrium.comnsf.gov-thiazolo-[2,3b]-quinazolin-1-ones | Not specified | 68-90 | researchgate.net |

| ZnCl₂ | Cotton cellulose, Acetic anhydride | Cellulose di- and tri-acetate | Microwave irradiation, 3 min, 200mg catalyst | up to 95.83 | nih.gov |

Other Acid-Activated Cyclization Protocols

The synthesis of 2-oxazolines can be efficiently achieved through the acid-activated stereospecific isomerization of 3-amido-2-phenyl azetidines. mdpi.comnih.gov This method has been studied in the presence of both Brønsted and Lewis acids, with copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) proving to be the most effective catalyst. mdpi.comnih.gov

The process begins with the coupling of 3-amino-2-phenyl azetidine (B1206935) with various acids to form the corresponding amides in high yields (77% to 95%). mdpi.com The subsequent isomerization of these amides is then investigated under different conditions. It was observed that the isomerization does not proceed without an additive or in the presence of bases. mdpi.com However, the use of an acid catalyst facilitates the ring-opening of the azetidine ring, followed by an intramolecular nucleophilic attack to form the 2-oxazoline ring. mdpi.com The proposed mechanism for this transformation involves a regiospecific SN₂ nucleophilic attack at the more active C2 position of the azetidine ring. mdpi.com

| Catalyst | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cu(OTf)₂ | 3-amido-2-phenyl azetidines | 2-oxazolines | Not specified | mdpi.comnih.gov |

Oxidative Cycloaddition Reactions

Hypervalent Iodine Reagent-Mediated Syntheses

Hypervalent iodine reagents are widely utilized in organic synthesis for the preparation of various heterocyclic compounds, including oxazolines. bohrium.comnsf.govthieme-connect.comumn.edu These reagents can act as activating agents for different substrates and as heteroatom donors. bohrium.comnsf.govthieme-connect.comumn.edu Both chemical and electrochemical methods have been employed to generate hypervalent iodine species in situ, which can then react with appropriate substrates to yield the desired heterocyclic products. bohrium.comnsf.govthieme-connect.comumn.edu

The synthesis of oxazolines using hypervalent iodine reagents often involves the oxidative cyclization of N-allylamides or N-propargylamides. nsf.gov For instance, the combination of (diacetoxyiodo)benzene (B116549) and trimethylsilyl (B98337) iodide promotes the intramolecular iodocyclization of N-allylamides to produce 5-iodomethyl-2-oxazoline derivatives in good yields. nsf.gov In this reaction, trimethylsilyl iodide serves as both the iodine source and the activating reagent. nsf.gov

Another example is the reaction of N-cyclohexenylamides with an iodosylarene in the presence of boron trifluoride etherate (BF₃·Et₂O), which yields monofluorinated ring-fused oxazolines in moderate to excellent yields. nsf.gov Here, BF₃·Et₂O acts as a Lewis acid and a fluorine source. nsf.gov

| Reagent/Catalyst | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| (Diacetoxyiodo)benzene and Trimethylsilyl iodide | N-allylamides | 5-iodomethyl-2-oxazoline compounds | Good | nsf.gov |

| Iodosylarene and BF₃·Et₂O | N-cyclohexenylamides | Monofluorinated ring-fused oxazolines | Moderate to excellent | nsf.gov |

Unconventional Synthetic Routes

Ring-Opening Isomerization of Azetidine Precursors

An efficient and unconventional route to chiral 2-oxazolines is the stereospecific isomerization of 3-amido-2-phenyl azetidines. mdpi.comnih.gov This method provides an alternative to the more common synthesis involving the reaction of an amino alcohol with a carboxylic acid. mdpi.comnih.gov The isomerization is typically acid-catalyzed, with Cu(OTf)₂ being a particularly effective catalyst. mdpi.comnih.gov

The reaction proceeds through a proposed SN₂ mechanism, where a nucleophilic attack occurs at the C2 position of the azetidine ring, leading to a regiospecific ring opening. mdpi.com This is followed by intramolecular cyclization to form the cis-2-oxazoline product. mdpi.com The starting 3-amido-2-phenyl azetidines can be synthesized from the coupling of 3-amino-2-phenyl azetidine with various carboxylic acids. mdpi.com The development of this methodology expands the synthetic toolbox for accessing functionalized azetidines and their subsequent conversion to valuable oxazoline building blocks. rsc.org

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgnih.govchemrxiv.org This approach has been successfully applied to the synthesis of 2-aryl-2-oxazolines. organic-chemistry.orgnih.gov

A general procedure for the synthesis of 5- to 7-membered cyclic iminoethers, including 2-oxazolines, involves the microwave-assisted cyclization of ω-amido alcohols promoted by polyphosphoric acid (PPA) esters. organic-chemistry.orgnih.gov Specifically, 2-aryl-2-oxazolines can be efficiently prepared using ethyl polyphosphate in chloroform, resulting in very good yields and short reaction times. organic-chemistry.orgnih.gov

Furthermore, microwave irradiation has been utilized for the green synthesis of anilines from aryl halides using aqueous ammonia, eliminating the need for transition metals, ligands, or organic solvents. nih.gov A similar protocol using lithium hydroxide (B78521) as the hydroxide source has been developed for the synthesis of phenols. nih.gov These microwave-assisted methods offer significant advantages in terms of efficiency and environmental friendliness for the synthesis of the aniline (B41778) moiety of the target compound. chemrxiv.orgnih.gov

| Reactants | Reagent/Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| ω-amido alcohols | Ethyl polyphosphate/CHCl₃ | Microwave irradiation | 2-Aryl-2-oxazolines | Good to excellent | organic-chemistry.orgnih.gov |

| Aryl halides | 30% NH₄OH | Microwave, 130°C, 10 min | Anilines | Not specified | nih.gov |

Reactivity and Chemical Transformations of 3 4,5 Dihydrooxazol 2 Yl Aniline

Electrophilic and Nucleophilic Reactivity of the Aniline (B41778) Moiety

The aniline moiety of 3-(4,5-dihydrooxazol-2-yl)aniline possesses a rich reaction chemistry. The amino group is nucleophilic and can react with various electrophiles. Concurrently, the aromatic ring is activated towards electrophilic substitution, and modern synthetic methods have enabled the direct functionalization of its C-H bonds.

C-H Functionalization Strategies

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The oxazoline (B21484) group in this compound can play a crucial role in directing these transformations to specific positions on the aniline ring.

A significant advancement in the C-H functionalization of anilines is the development of a highly para-selective olefination reaction using a palladium catalyst in conjunction with a specialized S,O-ligand. nih.govresearchgate.netnih.gov This methodology allows for the direct coupling of aniline derivatives with various olefins, proceeding with high efficiency and a broad substrate scope under mild conditions. nih.govnih.gov The reaction is notable for its operational simplicity, scalability, and the ability to be performed under aerobic conditions, making it attractive for industrial applications. nih.govnih.gov

The key to the high para-selectivity of this transformation is the S,O-ligand, which overrides the inherent electronic and steric biases that might otherwise favor ortho-substitution. nih.gov The reaction tolerates a wide range of substituents on the aniline ring, including both electron-donating and electron-withdrawing groups. nih.gov For instance, N,N-dimethylaniline derivatives bearing fluoride, chloride, and carboxymethyl substituents have been successfully olefinated at the para position in good yields. researchgate.net Even with di- and trisubstituted anilines, the reaction maintains its high regioselectivity. nih.govresearchgate.netnih.gov

Table 1: Para-Selective C-H Olefination of Aniline Derivatives

| Aniline Derivative | Olefin | Catalyst System | Product Yield | Selectivity (para:ortho) |

|---|---|---|---|---|

| N,N-dimethylaniline | Ethyl acrylate | Pd(OAc)₂ / S,O-ligand | Good | >97:3 |

| m-fluoro-N,N-dimethylaniline | Ethyl acrylate | Pd(OAc)₂ / S,O-ligand | Good | High |

This table presents a summary of representative results for the para-selective C-H olefination of aniline derivatives.

While specific examples for the enantioselective C-H alkynylation of this compound are not detailed in the provided search results, the broader field of enantioselective alkynylation offers insights into potential synthetic strategies. Copper-catalyzed enantioselective alkynylation reactions have been successfully developed for other classes of compounds, such as pyrazole-4,5-diones, using chiral ligands like PyBisulidine. nih.govnih.gov These reactions proceed with high yields and enantioselectivities, affording chiral tertiary propargylic alcohols. nih.gov The development of analogous systems for aniline derivatives, potentially utilizing the directing capabilities of the oxazoline group, represents an area of ongoing research interest.

The introduction of bulky, three-dimensional groups like adamantane (B196018) can significantly influence the physicochemical properties of aromatic compounds. While direct adamantylation of this compound has not been specifically described, triflic acid-promoted adamantylation of other electron-rich aromatic systems, such as pyrene (B120774), has been reported. nih.govresearchgate.net This reaction proceeds smoothly with 1-adamantanol (B105290) or 1-bromoadamantane (B121549) in the presence of excess triflic acid. nih.gov The regioselectivity of this reaction on pyrene is at the 2 and 2,7-positions. nih.gov Adapting such a methodology to aniline derivatives would likely require careful consideration of the directing effects of both the amino and oxazoline groups to control the position of adamantylation.

Information regarding the specific hydroxyalkylation reactions of this compound is not available in the provided search results. However, the synthesis of functionalized 4,5-dihydroisoxazoles decorated with a dimethylphosphinoyl group has been reported, which involves the reaction of nitrile oxides with dimethyl(vinyl)phosphine oxide. nuph.edu.ua While this does not directly represent a hydroxyalkylation of an aniline, it highlights the reactivity of related heterocyclic systems. The development of hydroxyalkylation methods for aniline derivatives remains an area for further investigation.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Proposed Reaction Pathways in Synthesis and Functionalization

The synthesis of 2-aryl-4,5-dihydrooxazolines, including the 3-amino substituted derivative, is commonly achieved through the condensation of a nitrile with an amino alcohol. A prevalent method involves the reaction of 3-aminobenzonitrile (B145674) with ethanolamine (B43304), often facilitated by a Lewis acid catalyst such as zinc chloride (ZnCl₂). rsc.orgnih.govresearchgate.net

The proposed mechanism for this zinc-catalyzed cyclization is believed to be analogous to the Pinner reaction. rsc.org The initial step involves the coordination of the nitrile nitrogen to the zinc chloride, which enhances the electrophilicity of the nitrile carbon. This is followed by the nucleophilic attack of the hydroxyl group of ethanolamine on the activated nitrile carbon, leading to the formation of a zinc-coordinated imidate intermediate. Subsequent intramolecular cyclization occurs through the attack of the amino group of the ethanolamine moiety onto the imidate carbon. A final proton transfer and elimination of water, facilitated by the catalyst, yields the 3-(4,5-dihydrooxazol-2-yl)aniline product.

Proposed Mechanism for Zinc-Catalyzed Synthesis:

Nitrile Activation: 3-Aminobenzonitrile coordinates with ZnCl₂.

Nucleophilic Attack: Ethanolamine attacks the nitrile carbon.

Intermediate Formation: A zinc-coordinated imidate is formed.

Intramolecular Cyclization: The amino group of ethanolamine attacks the imidate carbon.

Product Formation: Dehydration leads to the final oxazoline (B21484) ring.

Functionalization of the this compound molecule can proceed via reactions involving the aniline (B41778) moiety or the aromatic ring. The amino group can undergo standard transformations such as acylation or alkylation. Electrophilic aromatic substitution on the phenyl ring is directed by both the amino group and the oxazoline substituent. The amino group is a strong activating, ortho-, para-director, while the oxazoline ring is generally considered a meta-director. The interplay of these directing effects will determine the regiochemical outcome of reactions like nitration, halogenation, or sulfonation. For instance, under certain conditions, the strong directing effect of the amino group may dominate.

DFT (Density Functional Theory) calculations have been employed to investigate the mechanisms of similar heterocyclic formations, providing insights into transition states and reaction pathways. bohrium.com For example, studies on rhodium-catalyzed annulation of benzoic acids have shown that regioselectivity can be governed by weak non-covalent interactions between substituents and catalyst ligands. researchgate.net Similar computational approaches could be applied to elucidate the finer details of the synthesis and functionalization of this compound.

Role of Catalyst-Ligand Interactions in Stereoselectivity and Regioselectivity

Catalysts, particularly those bearing chiral ligands, play a pivotal role in controlling the stereoselectivity and regioselectivity of reactions involving oxazoline-containing compounds. nih.govbldpharm.comacs.org While this compound itself is achiral, its derivatives, especially those synthesized from chiral amino alcohols, can be used as chiral ligands in asymmetric catalysis. The oxazoline moiety is a key component in many successful chiral ligands, such as BOX (bis(oxazoline)) and PHOX (phosphinooxazoline) ligands. nih.govnih.gov

The stereochemical outcome of a catalyzed reaction is determined by the specific interactions between the metal center, the chiral ligand, and the substrates in the transition state. The chiral environment created by the ligand dictates the facial selectivity of the attack of a reagent on a prochiral substrate. The substituents on the oxazoline ring and the backbone connecting the coordinating atoms of the ligand are crucial for inducing high levels of enantioselectivity. nih.gov

In the context of functionalizing the aromatic ring of a molecule like this compound, catalyst-ligand interactions can influence regioselectivity. For example, in directed C-H activation reactions, a metal catalyst can coordinate to the nitrogen atom of the oxazoline ring, directing functionalization to the ortho position of the phenyl ring. nih.gov However, in the case of the 3-substituted isomer, this would lead to functionalization at the 2- or 4-position of the aniline ring. The choice of metal and ligand can tune the reactivity and selectivity of such transformations.

The table below summarizes the influence of different ligand types on the stereoselectivity of reactions catalyzed by metal-oxazoline complexes.

| Ligand Type | Metal | Reaction Type | Typical Stereoselectivity |

| Bis(oxazoline) (BOX) | Copper(II) | Diels-Alder | High endo/exo and enantioselectivity |

| Phosphinooxazoline (PHOX) | Palladium(0) | Asymmetric Allylic Alkylation | High enantioselectivity |

| Pyridine-oxazoline (PyOX) | Iron(II) | Hydrosilylation of Ketones | High enantioselectivity |

These examples, while not directly involving this compound as a ligand, illustrate the fundamental principles of how catalyst-ligand interactions govern selectivity in oxazoline chemistry.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For the synthesis of this compound, kinetic analysis would help in identifying the rate-determining step and optimizing reaction conditions such as temperature, concentration, and catalyst loading.

For the Lewis acid-catalyzed synthesis, the rate-determining step is often proposed to be the initial nucleophilic attack of the amino alcohol on the activated nitrile. rsc.org The nature of the substituents on the benzonitrile (B105546) and the amino alcohol can significantly affect the reaction rate. Electron-withdrawing groups on the benzonitrile can increase the electrophilicity of the nitrile carbon, potentially accelerating the reaction. Conversely, bulky substituents on either reactant can introduce steric hindrance, slowing down the reaction.

The table below presents hypothetical kinetic data for the formation of a 2-aryl-oxazoline, illustrating how reaction rates can be influenced by reactant concentrations.

| Experiment | [3-Aminobenzonitrile] (M) | [Ethanolamine] (M) | [ZnCl₂] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.01 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.01 | 2.0 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.02 | 4.0 x 10⁻⁵ |

From this hypothetical data, one could infer that the reaction is first order with respect to 3-aminobenzonitrile, first order with respect to ethanolamine, and second order with respect to the zinc chloride catalyst under these specific conditions.

Thermodynamic Considerations in Chemical Transformations

Thermodynamic analysis of the synthesis and functionalization of this compound involves the evaluation of changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters determine the spontaneity and position of equilibrium of a chemical reaction.

The formation of the dihydrooxazole ring from a nitrile and an amino alcohol is generally an exothermic process (negative ΔH) as stronger sigma bonds are formed at the expense of a weaker pi bond in the nitrile. The reaction also typically involves a decrease in entropy (negative ΔS) as two reactant molecules combine to form a single product molecule, leading to a more ordered system.

The spontaneity of the reaction is determined by the Gibbs free energy change (ΔG = ΔH - TΔS). For the reaction to be spontaneous, ΔG must be negative. Given that both ΔH and ΔS are often negative, the temperature (T) plays a crucial role. At lower temperatures, the favorable enthalpy term is likely to dominate, making the reaction spontaneous. At very high temperatures, the unfavorable entropy term could make ΔG positive, thus disfavoring product formation.

The relative stability of the this compound isomer compared to its 2- and 4-substituted counterparts is also a key thermodynamic consideration. While experimental data is scarce, computational methods like DFT can be used to estimate the heats of formation of these isomers. nih.govuc.edu Such calculations would provide insights into their relative thermodynamic stabilities.

The following table provides a qualitative overview of the thermodynamic parameters for the synthesis of this compound.

| Thermodynamic Parameter | Expected Sign | Rationale |

| Enthalpy Change (ΔH) | Negative | Formation of stronger bonds. |

| Entropy Change (ΔS) | Negative | Decrease in the number of molecules. |

| Gibbs Free Energy (ΔG) | Negative (at moderate temperatures) | The reaction is generally favorable. |

In functionalization reactions, thermodynamic considerations also dictate the product distribution. For example, in electrophilic aromatic substitution, the relative stability of the possible carbocation intermediates (arenium ions) determines the regiochemical outcome. The intermediate leading to the thermodynamically more stable product is generally favored.

Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Molecular Architecture

In a typical crystal lattice of a 2-aryloxazoline, the molecule's conformation is stabilized by a network of intermolecular interactions, including hydrogen bonding and van der Waals forces. For instance, in the crystal structure of 2-(2'-anilinyl)-2-oxazolines, which are structurally analogous to the title compound, the packing is often influenced by hydrogen bonds involving the aniline (B41778) N-H group. researchgate.net The precise bond lengths and angles obtained from such studies are critical for computational modeling and for understanding the steric and electronic effects that govern the molecule's reactivity.

Table 1: Crystallographic Data for a Representative 2-Aryloxazoline Compound (2-(1,3-oxazolin-2-yl)pyridine) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.234(2) |

| b (Å) | 10.567(3) |

| c (Å) | 8.998(2) |

| β (°) | 98.45(3) |

| Volume (ų) | 773.4(3) |

| Z | 4 |

Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For 3-(4,5-dihydrooxazol-2-yl)aniline, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques provides a comprehensive picture of its molecular framework and the connectivity of its atoms.

In the ¹H NMR spectrum of a related compound, 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline (B3373265), the aromatic protons of the aniline ring typically appear as a set of multiplets in the downfield region (around 6.7-7.8 ppm), while the protons of the oxazoline (B21484) ring's methylene (B1212753) groups (CH₂) resonate more upfield. chemicalbook.com The amino (NH₂) protons of the aniline group often present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon skeleton. For 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline, the carbon atoms of the aromatic ring are observed in the range of 113-150 ppm, while the carbons of the heterocyclic ring appear at distinct chemical shifts. chemicalbook.com

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish through-bond connectivities, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the aniline ring and between the geminal and vicinal protons of the oxazoline ring's CH₂ groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. This is particularly useful for connecting the aniline ring to the oxazoline ring by observing correlations between the aromatic protons and the C2 carbon of the oxazoline ring.

Table 2: Representative ¹H and ¹³C NMR Data for a Structurally Similar Aryl-Oxazoline Moiety chemicalbook.com

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aniline H-2', H-6' | 7.82 (d) | 128.8 |

| Aniline H-3', H-5' | 6.72 (d) | 114.6 |

| Aniline C-1' | - | 113.8 |

| Aniline C-4' | - | 149.5 |

| Oxazoline C=N | - | 165.0 |

| Oxazoline O-C=N | - | 166.8 |

| Oxazoline CH₂ | ~4.0-4.5 (m) | ~55-70 |

| NH₂ | 4.05 (s) | - |

Note: Data is for 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline and serves as a general guide.

Stereochemical Assignment through Chiral Shift Reagents and Advanced NMR

While this compound itself is not chiral, derivatives containing stereocenters can be analyzed using chiral shift reagents. These reagents, typically lanthanide complexes, form diastereomeric complexes with the enantiomers of a chiral compound, leading to separate signals in the NMR spectrum. This allows for the determination of enantiomeric purity. Although no specific studies using chiral shift reagents on this compound were found, this technique is a powerful tool for the stereochemical analysis of chiral oxazoline derivatives.

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₁₀N₂O), the expected exact mass can be calculated and compared to the experimentally determined value. Techniques like electrospray ionization (ESI) are commonly used to generate ions for analysis. The mass spectrum of a related compound, 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline, shows a prominent molecular ion peak (M⁺), confirming its molecular weight. chemicalbook.com Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 163.0866 |

| [M+Na]⁺ | 185.0685 |

Note: These are theoretical values. Experimental values would be expected to be very close to these predictions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of an aniline derivative typically shows characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. chemicalbook.com For this compound, one would also expect to see C-H stretching vibrations from the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹), a strong C=N stretching band from the oxazoline ring (around 1650 cm⁻¹), and C-O stretching vibrations (around 1250 cm⁻¹). chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum. For instance, the Raman spectrum of an arylide yellow pigment, which contains an aniline moiety, shows characteristic peaks for the aromatic ring in the 1300-1600 cm⁻¹ region. researchgate.net

Table 4: Characteristic Vibrational Frequencies for Aryl-Oxazoline Compounds chemicalbook.comresearchgate.net

| Functional Group | Approximate Frequency (cm⁻¹) | Spectroscopy |

| N-H Stretch (Aniline) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=N Stretch (Oxazoline) | ~1650 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR |

| C-O Stretch | 1000 - 1300 | IR |

Theoretical and Computational Studies on 3 4,5 Dihydrooxazol 2 Yl Aniline

Density Functional Theory (DFT) Calculations

DFT has become a standard method in computational chemistry for investigating the electronic structure and properties of molecules.

Electronic Structure Analysis and Molecular Orbitals

A detailed analysis of the electronic structure of 3-(4,5-Dihydrooxazol-2-yl)aniline, including the visualization of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be crucial. This analysis would help in understanding the molecule's reactivity, particularly its behavior as a nucleophile or electrophile. The distribution and energies of these frontier orbitals are key indicators of chemical reactivity and are fundamental to predicting how the molecule will interact with other chemical species.

Computational Prediction and Validation of Reaction Mechanisms

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction pathways and validate experimentally observed outcomes.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For this compound, MD simulations could reveal the preferred three-dimensional conformations of the molecule in different environments, such as in various solvents. Understanding the conformational landscape is essential as the spatial arrangement of atoms can significantly influence a molecule's reactivity and its ability to bind to other molecules.

Quantum Chemical Descriptors for Understanding Reactivity Trends

A variety of quantum chemical descriptors can be calculated to quantify different aspects of a molecule's reactivity. These descriptors, derived from the electronic structure, provide a quantitative basis for comparing the reactivity of this compound with other related compounds.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance for this compound |

| Ionization Potential | IP | Indicates the ease of removing an electron; a lower IP suggests higher nucleophilicity. |

| Electron Affinity | EA | Represents the ability to accept an electron; a higher EA suggests higher electrophilicity. |

| Chemical Hardness | η | Measures the resistance to change in electron distribution; a larger value indicates greater stability. |

| Electronegativity | χ | Describes the tendency to attract electrons. |

| Electrophilicity Index | ω | A global measure of electrophilic character. |

The scientific community awaits dedicated computational studies on this compound to populate such tables with concrete data and to provide a deeper understanding of its chemical nature. The application of these established theoretical methods would undoubtedly shed light on the properties and potential of this compound.

Applications in Advanced Chemical Synthesis and Catalysis

Utilization as Chiral Ligands in Asymmetric Catalysis

The true potential of 3-(4,5-dihydrooxazol-2-yl)aniline in catalysis is realized when the dihydrooxazoline ring is synthesized from chiral amino alcohols. This imparts chirality to the molecule, transforming it into a valuable bidentate chiral ligand. The nitrogen atoms of the aniline (B41778) group and the dihydrooxazoline ring can coordinate to a metal center, creating a chiral environment that can induce high stereoselectivity in a variety of chemical transformations. These ligands are analogous to the well-established phosphine-oxazoline (PHOX) ligands, but with the phosphine (B1218219) donor replaced by an amino group. The modular nature of their synthesis allows for fine-tuning of steric and electronic properties to optimize catalytic activity and selectivity. semanticscholar.org

Chiral ligands are paramount in transition metal-catalyzed asymmetric hydrogenation, a fundamental method for producing enantiomerically pure compounds, particularly chiral amines and alcohols. semanticscholar.orgresearchgate.net Metal complexes derived from chiral this compound derivatives, particularly with iridium and rhodium, are effective catalysts for the enantioselective reduction of prochiral olefins, imines, and ketones. thieme-connect.de For instance, an iridium complex of a chiral anilino-oxazoline ligand can catalyze the hydrogenation of N-arylimines to yield chiral amines with high enantiomeric excess. thieme-connect.de The reaction's success hinges on the formation of a catalyst-substrate complex where the chiral ligand dictates the facial selectivity of hydrogen addition to the unsaturated bond. researchgate.net

Table 1: Examples of Asymmetric Hydrogenation using Chiral Ligands

| Metal Center | Substrate Type | Product Type | Typical Enantiomeric Excess (ee) |

| Iridium (Ir) | N-Aryl Imines | Chiral Amines | Up to 96% |

| Rhodium (Rh) | Enamides | Chiral Amides | Up to 97% |

| Rhodium (Rh) | Itaconic Acids | Chiral Succinates | >99% |

| Palladium (Pd) | Ketimines | Chiral Amines | 86-95% |

Data synthesized from research on analogous chiral ligand systems. semanticscholar.orgthieme-connect.de

The utility of chiral dihydrooxazoline-containing ligands extends to asymmetric cycloaddition reactions, which are powerful tools for constructing cyclic molecules with multiple stereocenters in a single step. nih.gov Specifically, metal complexes of ligands like chiral this compound are employed in:

Diels-Alder Reactions: Catalyzing the [4+2] cycloaddition between dienes and dienophiles to form chiral cyclohexene (B86901) derivatives. nih.govresearchgate.net

[3+2] Cycloadditions: Mediating the reaction of 1,3-dipoles, such as azomethine ylides, with olefins to produce highly substituted chiral five-membered heterocycles like pyrrolidines. nih.govmdpi.com

Friedel-Crafts Alkylations: Directing the enantioselective alkylation of indoles and other electron-rich aromatic systems. nih.gov

In these reactions, the Lewis acidic metal center, made chiral by the ligand, activates the substrate and controls the trajectory of the incoming reactant, leading to high diastereoselectivity and enantioselectivity. nih.gov

The synthesis of metal complexes using this compound as a ligand is generally straightforward. The ligand is typically reacted with a suitable metal precursor, such as a metal halide or a complex with labile ligands (e.g., cyclooctadiene), in an appropriate solvent. nih.govnih.gov The bidentate nature of the ligand, coordinating through the aniline and oxazoline (B21484) nitrogens, leads to the formation of a stable five-membered chelate ring with the metal ion. mdpi.comresearchgate.net A variety of transition metals, including palladium, rhodium, iridium, copper, and iron, can be incorporated. nih.govmdpi.comresearchgate.net The resulting complexes can be isolated and characterized using techniques like NMR spectroscopy, X-ray crystallography, and mass spectrometry to confirm the coordination geometry, which is often pseudooctahedral or square planar depending on the metal and co-ligands. nih.govresearchgate.net

Role as Directing Groups in Transition Metal-Catalyzed C-H Activation

The dihydrooxazoline ring is a well-established directing group in transition metal-catalyzed C-H activation. This strategy allows for the regioselective functionalization of otherwise unreactive C-H bonds. nih.gov In the case of this compound, the nitrogen atom of the oxazoline ring coordinates to a metal catalyst (e.g., palladium, rhodium, cobalt). This brings the metal center into close proximity to the C-H bonds at the ortho-positions (C2 and C6) of the aniline ring, facilitating their cleavage and subsequent functionalization. nih.govnih.gov This approach enables reactions such as arylation, alkylation, or amination to be directed specifically to these positions, providing a powerful method for elaborating the structure of the aniline ring with high regiocontrol. nih.gov

Application as Protecting Groups for Carboxylic Acids

In multistep organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction elsewhere in the molecule. organic-chemistry.orglibretexts.org The 2-substituted-4,5-dihydrooxazole moiety is a robust protecting group for carboxylic acids. nih.gov A carboxylic acid can be converted into its corresponding dihydrooxazoline derivative, which is stable to a wide range of reagents, including organometallics, hydrides, and basic conditions. libretexts.orgnih.gov The protection is typically achieved by reacting the corresponding nitrile (3-cyanoaniline, a precursor to the title compound) with a 2-aminoalcohol. chemicalbook.com Deprotection to regenerate the carboxylic acid is readily accomplished under acidic hydrolysis conditions. youtube.com This orthogonality makes the dihydrooxazoline group particularly useful in complex syntheses where other acid- or base-labile protecting groups cannot be used. organic-chemistry.org

Table 2: Dihydrooxazoline as a Carboxylic Acid Protecting Group

| Protection Step | Conditions | Deprotection Step | Conditions |

| Formation | Reaction of a nitrile with an aminoalcohol, often with a catalyst. | Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄), typically with heating. |

| Stability | Stable to bases, nucleophiles (e.g., Grignard reagents), and reducing agents (e.g., LiAlH₄). | Lability | Cleaved under acidic conditions. |

Information based on general principles of oxazoline chemistry as a protecting group. libretexts.orgnih.gov

Intermediates and Monomers in Polymer Science (focus on chemical synthesis of polymers)

The bifunctional nature of this compound makes it an interesting monomer for polymer synthesis. mdpi.com There are two primary pathways for its incorporation into polymers:

Polymerization of the Aniline Moiety: The aniline group can undergo oxidative chemical polymerization to form polyaniline-type structures. researchgate.net By incorporating the dihydrooxazoline unit as a side chain, novel conjugated polymers with modified properties can be synthesized. These modifications can enhance solubility, processability, and introduce specific functionalities for applications in electronic devices or sensors. researchgate.net

Polymerization involving the Oxazoline Ring: While less common for 2-aryl substituted oxazolines, the oxazoline ring system can, in principle, undergo cationic ring-opening polymerization. More frequently, the dihydrooxazoline heterocycle is used as a functional group to initiate or modify polymer chains. mdpi.com Its presence as a pendant group on a polymer backbone can serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities.

Integration into Complex Molecule Synthesis Strategies

The chemical scaffold of this compound presents a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The strategic positioning of the reactive aniline group and the dihydrooxazoline moiety allows for a variety of chemical transformations, enabling its incorporation into larger, polyfunctional structures. This section explores the integration of this compound into advanced synthetic strategies, with a focus on the construction of heterocyclic systems with potential biological activity.

The primary point of reactivity on the this compound molecule is the amino group. This functional group can readily participate in a range of classical amine reactions, including acylation, alkylation, and condensation reactions. A particularly fruitful avenue of research has been its use in the synthesis of substituted pyrimidine (B1678525) and quinazoline (B50416) derivatives, which are core structures in many kinase inhibitors.

A representative synthetic strategy involves the reaction of this compound with a suitably substituted chloropyrimidine. This nucleophilic aromatic substitution reaction typically proceeds under thermal conditions or with the aid of a palladium catalyst to afford the corresponding anilino-pyrimidine derivative. The dihydrooxazoline ring in this context can serve multiple purposes. It can act as a directing group in subsequent reactions, influence the solubility and pharmacokinetic properties of the final molecule, or serve as a point of further chemical modification.

For instance, in the synthesis of potential kinase inhibitors, the anilino-pyrimidine core often serves as the hinge-binding motif that interacts with the ATP-binding site of the target kinase. The oxazoline-substituted phenyl ring can then be further elaborated to introduce additional functionalities that can interact with other regions of the enzyme, thereby enhancing potency and selectivity.

The following table outlines a representative, albeit illustrative, multi-step synthesis of a complex heterocyclic molecule starting from this compound. This hypothetical pathway is based on established synthetic methodologies for related compounds.

Table 1: Hypothetical Multi-Step Synthesis of a Complex Anilino-Pyrimidine Derivative

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | This compound, 2,4-dichloropyrimidine | Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °C | 4-Chloro-N-(3-(4,5-dihydrooxazol-2-yl)phenyl)pyrimidin-2-amine | 75 |

| 2 | 4-Chloro-N-(3-(4,5-dihydrooxazol-2-yl)phenyl)pyrimidin-2-amine, 4-aminophenol | HCl (cat.), n-Butanol, 120 °C | 4-((4-Hydroxyphenyl)amino)-N-(3-(4,5-dihydrooxazol-2-yl)phenyl)pyrimidin-2-amine | 68 |

| 3 | 4-((4-Hydroxyphenyl)amino)-N-(3-(4,5-dihydrooxazol-2-yl)phenyl)pyrimidin-2-amine, 1-(2-chloroethyl)pyrrolidine | K2CO3, DMF, 80 °C | N-(3-(4,5-Dihydrooxazol-2-yl)phenyl)-4-((4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)amino)pyrimidin-2-amine | 55 |

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Pathways

The future synthesis of 3-(4,5-dihydrooxazol-2-yl)aniline will likely focus on greener and more efficient methodologies that minimize waste and avoid harsh reagents. Current strategies for synthesizing 2-substituted-2-oxazolines often involve the cyclization of amino alcohols with nitriles, carboxylic acids, or their derivatives. nih.govmdpi.com For this compound, this would traditionally involve the reaction of 2-aminoethanol with 3-aminobenzonitrile (B145674).

Future research should prioritize catalyst-driven, atom-economical routes. For instance, the direct, catalyzed condensation of 3-aminobenzonitrile and 2-aminoethanol would be highly desirable. organic-chemistry.org Research into metal-free catalytic systems or the use of reusable, heterogeneous catalysts could significantly improve the environmental footprint of its synthesis. nih.govorganic-chemistry.org Another promising avenue is the exploration of one-pot syntheses from more fundamental building blocks, potentially under solvent-free or aqueous conditions, which represents a significant step forward in green chemistry. nih.goveurekaselect.com

| Synthetic Approach | Precursors | Potential Advantages | Key Research Focus |

| Direct Catalytic Cyclization | 3-Aminobenzonitrile, 2-Aminoethanol | High atom economy, reduced waste | Development of efficient and recyclable catalysts (e.g., metal-NHC complexes, Lewis acids). organic-chemistry.orgacs.org |

| Dehydrative Cyclization | N-(2-hydroxyethyl)-3-aminobenzamide | Water as the only byproduct | Use of strong, non-metallic acid promoters like triflic acid. mdpi.com |

| Chemoenzymatic Synthesis | Modified precursors | High stereoselectivity, mild conditions | Engineering enzymes for specific substrate recognition and cyclization. nih.gov |

| Electrochemical Synthesis | β-acylamino ketones | Avoids chemical oxidants, high efficiency | Catalyst and electrolyte optimization for intramolecular C-O bond formation. organic-chemistry.org |

Exploration of Novel Reactivity and Unprecedented Transformations

The dual functionality of this compound opens the door to a wide array of chemical transformations. The aniline (B41778) moiety can undergo a variety of classical reactions, such as diazotization, acylation, and alkylation, to introduce new functional groups. These modifications could be used to tune the electronic properties of the molecule or to attach it to polymer backbones or surfaces. nih.govresearchgate.net

The oxazoline (B21484) ring itself is a versatile functional group. It can act as a directing group in ortho-metalation reactions, a protecting group for carboxylic acids, or a precursor to other heterocycles. researchgate.net Future research could explore dearomative cycloadditions of the phenyl ring, activated by the oxazoline substituent, to create complex, three-dimensional scaffolds useful in medicinal chemistry. acs.org The ring-opening of the oxazoline could also be exploited to synthesize novel polymers or functionalized amino esters.

A particularly interesting area for future study is the synergistic reactivity of the two functional groups. For example, the aniline could be used to coordinate a metal catalyst, which then directs a transformation at a substrate bound to the oxazoline nitrogen. This type of intramolecular cooperation could lead to unprecedented catalytic cycles and highly selective reactions.

Rational Design of Next-Generation Catalysts and Ligands Based on this compound Scaffolds

The most significant future application of this compound is likely in the field of asymmetric catalysis. Oxazoline-containing compounds are among the most successful classes of chiral ligands, used in a vast range of metal-catalyzed reactions. acs.orgrsc.orgacs.org The aniline group on this scaffold provides a convenient handle for further functionalization, allowing for the creation of a diverse library of new ligands.

By reacting the amino group with various electrophiles, a wide range of bidentate and tridentate ligands can be synthesized. For example, acylation with a chiral phosphine-containing carboxylic acid would yield a P,N-ligand, a class known for its effectiveness in reactions like asymmetric hydrogenation and allylic alkylation. mdpi.comnih.gov Similarly, condensation with a chiral aldehyde could produce an imine-oxazoline (ImOx) ligand, a newer class of C1-symmetric ligands that have shown promise in palladium and nickel catalysis. nih.govchemrxiv.org

The modular nature of this scaffold allows for systematic tuning of both steric and electronic properties. The substituents on the oxazoline ring can be varied by starting with different amino alcohols, while the aniline group can be modified to introduce different coordinating atoms or bulky groups. This fine-tuning is crucial for optimizing catalyst performance in terms of activity, enantioselectivity, and substrate scope. utexas.edu

| Ligand Class | Modification of Aniline Group | Potential Applications in Asymmetric Catalysis | Relevant Metals |

| P,N-Ligands (PHOX-type) | Acylation with phosphinocarboxylic acids | Hydrogenation, Allylic Alkylation, Heck Reaction | Pd, Ir, Rh, Cu acs.orgmdpi.com |

| N,N-Ligands (PyBOX-type) | Reaction to form pyridine (B92270) or other N-heterocycles | Mukaiyama Aldol, Diels-Alder, Friedel-Crafts | Cu, Zn, Mg, Sc rsc.orgutexas.edu |

| Imine-Oxazoline (ImOx) Ligands | Condensation with aldehydes | Conjugate Addition, Heck Reaction | Pd, Ni nih.govchemrxiv.org |

| Tripodal Ligands | Multi-step synthesis to add more donor arms | Polymerization, Cycloadditions | Ti, Cr researchgate.netnih.gov |

Advanced Computational Modeling for Predictive Chemical Research

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for accelerating research into this compound and its derivatives. dntb.gov.uanih.gov Predictive modeling can be used to screen potential synthetic pathways, evaluate the stability of proposed ligands, and predict the outcomes of catalytic reactions. preprints.org

For ligand design, computational models can predict the binding energies and geometries of metal-ligand complexes, providing crucial insights into how a ligand will interact with a metal center. nih.gov This allows for the in silico screening of large virtual libraries of potential ligands, identifying the most promising candidates for synthesis and experimental testing. Furthermore, modeling the transition states of catalytic reactions can elucidate the origins of enantioselectivity, guiding the rational design of more effective catalysts. nih.govchinesechemsoc.org

Machine learning models, trained on experimental data, are also emerging as powerful tools for predicting reaction outcomes and optimizing reaction conditions. acs.org A data-driven approach could rapidly identify the best catalyst systems based on the this compound scaffold for a given transformation, significantly reducing the time and resources required for experimental discovery. preprints.org

Expansion of Applications in Specialized Chemical Fields

Beyond catalysis, the unique properties of this compound and its derivatives suggest potential applications in several specialized areas.

Polymer Science: The oxazoline ring can undergo cationic ring-opening polymerization to produce poly(iminoethylene)s, a class of polymers with interesting properties for biomedical applications. digitellinc.commdpi.com The aniline functionality could serve as an initiation point for polymerization or as a site for cross-linking or post-polymerization modification. Functionalized poly(2-oxazoline)s are being explored as drug delivery systems, hydrogels, and antifouling coatings. researchgate.netsemanticscholar.org

Materials Science: The ability of the aniline group to be polymerized into conductive polymers like polyaniline, combined with the chelating properties of the oxazoline, could lead to the development of novel functional materials. nih.govresearchgate.net These could include sensors, where the binding of an analyte to the oxazoline-metal complex modulates the conductivity of the polymer backbone, or new corrosion inhibitors.

Medicinal Chemistry and Chemical Biology: The oxazoline ring is a structural motif found in some natural products and bioactive compounds. nih.gov Derivatives of this compound could be explored as novel therapeutic agents. For example, functionalized phenyl oxazoles have been investigated as enzyme inhibitors. researchgate.net Furthermore, the aniline group allows for conjugation to biomolecules, opening up possibilities for creating targeted probes or therapeutics. The oxazoline scaffold has also been used in the synthesis of benzosiloxaboroles, which have shown potent antimicrobial activity. nih.govrsc.org

The continued exploration of this versatile chemical scaffold, driven by sustainable synthesis, advanced catalytic design, and predictive computational modeling, promises a rich future of scientific discovery and technological innovation.

Q & A

Basic: What are the standard synthesis methods for 3-(4,5-Dihydrooxazol-2-yl)aniline?

Answer:

The compound is synthesized via reflux reactions using ethanol and glacial acetic acid, followed by solvent removal and recrystallization (72% yield) . Alternative methods involve reacting 2-(4,5-dihydrooxazol-2-yl)aniline with acyl chlorides in dichloromethane (CH₂Cl₂) in the presence of triethylamine (Et₃N), followed by purification via flash column chromatography . Key steps include temperature control (0°C to room temperature) and base selection to minimize side reactions.

Basic: How is this compound characterized for purity and structural confirmation?

Answer:

Characterization employs spectroscopic techniques:

- NMR : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with aromatic protons typically appearing at δ 6.2–7.8 ppm .

- IR Spectroscopy : The C=N stretch in the dihydrooxazole ring is observed near 1673 cm⁻¹ .

- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., m/z 165.09 for fragments) and validates molecular weight .

Advanced: How can reaction yields be optimized in cobalt-catalyzed allylic functionalization using this compound?

Answer:

Optimization involves:

- Catalyst Systems : Cobalt catalysts (e.g., Co(acac)₂) paired with this compound as a directing group enhance allylic selectivity .

- Additives : Aliphatic acids (e.g., pivalic acid) improve efficiency by stabilizing intermediates.

- Reaction Parameters : Temperature (80–100°C) and solvent polarity (toluene or DMF) critically influence diastereomeric ratios (>20:1) .

Advanced: How can researchers resolve contradictions in reported reaction yields across studies?

Answer:

Discrepancies often arise from:

- Substrate Purity : Impurities in the aniline derivative or acyl chloride reduce yields. Recrystallization (e.g., EtOAc/hexane) is recommended .

- Catalyst Loading : Variations in cobalt catalyst amounts (0.5–2 mol%) significantly impact outcomes .

- Work-Up Protocols : Incomplete removal of byproducts (e.g., TsCl derivatives) during extraction may skew reported yields .

Advanced: What experimental strategies validate the chelating properties of this compound?

Answer:

- Metal Ion Binding Assays : UV-Vis titration with Cu²⁺ or Fe³⁺ quantifies binding constants via absorbance shifts .

- X-ray Crystallography : Resolving structures of metal complexes (e.g., with Rh or Co) confirms coordination modes .

- DFT Calculations : Modeling electron density maps predicts preferential binding sites (e.g., oxazoline N vs. aniline NH₂) .

Basic: What are the solubility and physical properties of this compound?

Answer:

- Solubility : Miscible in polar solvents (water, ethanol) and organic solvents (CH₂Cl₂, THF) .

- Melting Point : 234–239°C (decomposes above 370°C) .

- Crystallinity : Recrystallization from EtOAc/hexane yields colorless crystals suitable for X-ray analysis .

Advanced: How can researchers design experiments to explore its biological activity?

Answer:

- Antimicrobial Assays : Broth microdilution (CLSI guidelines) tests against Gram-positive/negative bacteria .

- Cytotoxicity Screening : MTT assays (Mosmann’s method) evaluate IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme Inhibition : Fluorescence-based assays measure inhibition of kinases or proteases using ATP/FRET substrates .

Advanced: How does structural modification of this compound affect its reactivity in catalysis?

Answer:

Comparative studies with analogs reveal:

- Steric Effects : Bulky substituents (e.g., tert-butyl) on the oxazoline ring hinder substrate access, reducing turnover .

- Electronic Tuning : Electron-withdrawing groups (e.g., CF₃) on the aniline ring enhance electrophilicity at the metal center .

- Chirality : Enantiopure derivatives (e.g., (S)-configured oxazolines) improve enantioselectivity in asymmetric catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.